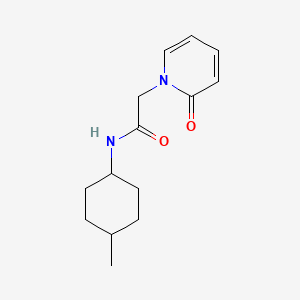![molecular formula C17H18N2O2 B7473762 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DMMPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect is similar to that of cocaine, which also blocks the reuptake of dopamine. However, this compound has been shown to have a lower abuse potential than cocaine, making it a promising candidate for the development of new treatments for cocaine addiction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its interaction with the dopamine transporter, this compound has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In animal models, this compound has been shown to decrease locomotor activity and produce hypothermia, indicating a sedative effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high purity and availability. This compound can be synthesized in large quantities with high yields, making it a cost-effective compound for research. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. One area of interest is the development of this compound-based treatments for cocaine addiction. This compound has been shown to decrease cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is the investigation of this compound's neuroprotective properties. This compound has been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of N-methylmorpholine to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine signaling in the brain. In pharmacology, this compound has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. In medicinal chemistry, this compound has been used as a lead compound for the development of novel dopamine transporter inhibitors.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-13(10-12(11)2)16(20)19-15-7-5-4-6-14(15)17(21)18-3/h4-10H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLTZWRJPPGNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)
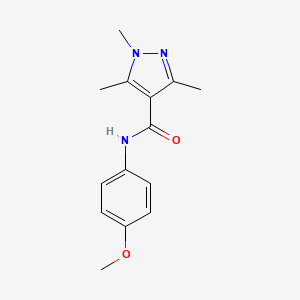

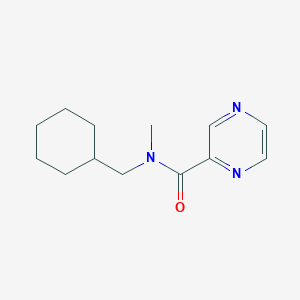
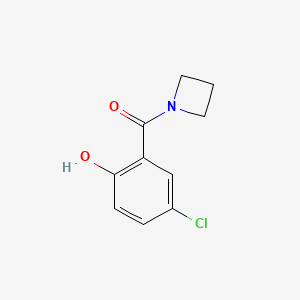
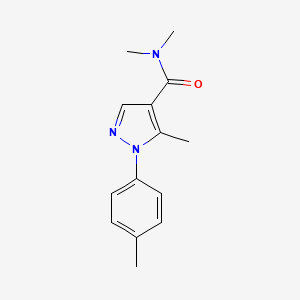
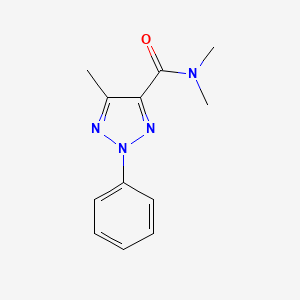

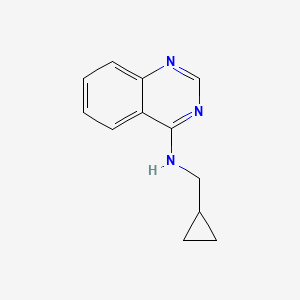
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
